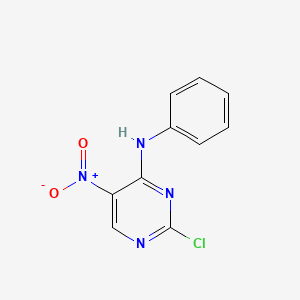

2-chloro-5-nitro-N-phenylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

54748-09-3 |

|---|---|

Molecular Formula |

C10H7ClN4O2 |

Molecular Weight |

250.64 g/mol |

IUPAC Name |

2-chloro-5-nitro-N-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H7ClN4O2/c11-10-12-6-8(15(16)17)9(14-10)13-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |

InChI Key |

IFOWNWQRJFGHIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For 2-chloro-5-nitro-N-phenylpyrimidin-4-amine, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the N-H group, the pyrimidine (B1678525) and phenyl rings, the nitro group, and the carbon-chlorine bond.

The principal vibrational modes anticipated for this compound are:

N-H Stretching: The secondary amine linker (N-H) is expected to produce a distinct stretching vibration. In similar complex amide structures, this N-H stretch typically appears in the region of 3524–3294 cm⁻¹ researchgate.net.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl and pyrimidine rings are anticipated to appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings typically occur in the 1650–1450 cm⁻¹ range.

Nitro Group (NO₂) Stretching: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetrical stretch and a symmetrical stretch. Based on data from related nitrobenzamide derivatives, the asymmetric NO₂ stretch is expected between 1587–1506 cm⁻¹, while the symmetric stretch should appear in the 1378–1302 cm⁻¹ region researchgate.net.

C-N Stretching: The stretching vibrations for the aryl-amine C-N bonds are expected in the 1350-1250 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond is expected to show a stretching band in the fingerprint region, typically between 800–600 cm⁻¹.

Analysis of these bands allows for the unambiguous confirmation of the compound's functional group architecture.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3524 - 3294 researchgate.net |

| Aromatic Rings | C-H Stretch | >3000 |

| Pyrimidine/Phenyl Rings | C=N, C=C Stretch | 1650 - 1450 |

| Nitro Group | Asymmetric NO₂ Stretch | 1587 - 1506 researchgate.net |

| Nitro Group | Symmetric NO₂ Stretch | 1378 - 1302 researchgate.net |

| Aryl-Amine | C-N Stretch | 1350 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroscopic Studies of Basicity

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with its aromatic pyrimidine and phenyl rings, which are part of an extended conjugated system. The presence of auxochromic groups (like -NH- and -Cl) and a powerful chromophore (the -NO₂ group) would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). In a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a donor-acceptor process was identified where the amino group acts as an electron donor and the heterocyclic rings function as acceptors researchgate.net.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

A single-crystal X-ray diffraction (SC-XRD) analysis would provide the exact molecular geometry of this compound. This technique would confirm the bond lengths and angles of the pyrimidine and phenyl rings, as well as the geometry of the nitro and amino substituents. For instance, analysis of 2-chloro-5-nitroaniline reveals a nearly planar molecular structure mdpi.com. The SC-XRD data would be crucial for understanding the electronic and steric effects of the various substituents on the pyrimidine core.

Due to the linkage between the pyrimidine and phenyl rings via the amine bridge, the molecule is likely to be non-planar. Steric hindrance between the hydrogen atom on the amine and the atoms of the two rings would force the rings to be twisted relative to each other. This twist is defined by the dihedral angle between the planes of the pyrimidine and phenyl rings.

While the crystal structure for the title compound is not available, data for the closely related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine shows a significant twist, with a dihedral angle of 79.67° between the aromatic rings. A similar large dihedral angle would be expected for this compound, indicating a highly twisted conformation in the solid state.

The crystal packing of this compound would be dictated by a network of intermolecular interactions. The presence of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group) suggests that hydrogen bonding plays a critical role in the supramolecular assembly.

The specific hydrogen bonds that are likely to form and direct the crystal packing include:

N-H⋯N Interactions: A classic and strong hydrogen bond could form between the amine N-H group of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule. This type of interaction frequently leads to the formation of chains or dimeric motifs. For example, in related aminopyridine co-crystals, N-H···N bonds contribute to the formation of specific ring motifs nih.gov.

C-H⋯N Interactions: Aromatic C-H groups could also interact with the pyrimidine nitrogen atoms, further stabilizing the crystal lattice.

These varied hydrogen bonds would likely work in concert to build a complex and stable three-dimensional supramolecular architecture.

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| N-H (amine) | N (pyrimidine) | Strong Hydrogen Bond (N-H⋯N) | Dimer, Chain, Sheet |

| C-H (aromatic) | O (nitro) | Weak Hydrogen Bond (C-H⋯O) | 3D Network Stabilization |

Investigation of Intermolecular Interactions and Crystal Packing

Aromatic π-π Stacking Interactions and Their Role in Crystal Architecture

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the aromatic π-π stacking interactions within the crystal structure of this compound. The analysis of such interactions is contingent upon the availability of detailed crystal structure data, typically obtained through single-crystal X-ray diffraction. Without this foundational data, a definitive description of the presence, geometry, and energetic contribution of any π-π stacking interactions involving the phenyl and pyrimidine rings of this specific molecule cannot be provided.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantitative Interaction Analysis

Similarly, a detailed Hirshfeld surface analysis and the generation of 2D fingerprint plots for this compound could not be performed. This type of analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It relies on the precise atomic coordinates determined from crystallographic studies.

Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and visualize key intermolecular contacts, including hydrogen bonds and other close contacts.

As no published crystal structure data for this compound is available, the necessary input for a Hirshfeld surface analysis is absent. Consequently, a quantitative analysis of the intermolecular interactions governing the crystal packing of this compound cannot be conducted at this time.

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Nitro N Phenylpyrimidin 4 Amine

Nucleophilic Substitution Reactions of Pyrimidine (B1678525) Ring Substituents

The pyrimidine ring in 2-chloro-5-nitro-N-phenylpyrimidin-4-amine is electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C5 position. This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing halogen substituents.

The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The strong -I and -M effects of the C5-nitro group, along with the inherent electron-deficient nature of the pyrimidine ring, render the C2 carbon electrophilic and facilitate the displacement of the chloride leaving group.

Kinetic studies on the analogous compound, 2-chloro-5-nitropyrimidine, with various nucleophiles confirm the high reactivity of the C2-chloro substituent. The reaction mechanism is typically a stepwise SNAr process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The formation of this intermediate is often the rate-determining step. researchgate.net

A range of nucleophiles can be employed to displace the C2-chlorine, leading to a diverse set of derivatives. Common nucleophiles include:

Amines: Primary and secondary amines react readily to form 2-aminopyrimidine derivatives. For instance, the reaction of 2-chloro-5-nitropyrimidine with aniline derivatives proceeds efficiently to yield N-phenylpyrimidin-2-amine products. nih.gov

Alkoxides and Thiolates: Oxygen and sulfur nucleophiles can be used to introduce ether and thioether linkages, respectively.

Azides: Sodium azide can introduce an azido group, which can be further transformed into an amine or used in click chemistry reactions.

The general mechanism for the SNAr reaction at C2 is depicted below:

Scheme 1: General SNAr mechanism at the C2 position.

The nucleophile (Nu-) attacks the electrophilic C2 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the chloride ion yields the substituted product.

Kinetic data from studies on 2-chloro-5-nitropyrimidine with aniline nucleophiles show a significant dependence on the nucleophilicity of the amine, consistent with the SNAr mechanism. nih.gov

Table 1: Reactivity of 2-chloro-5-nitropyrimidine with Aniline Nucleophiles Data is illustrative and based on analogous systems.

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| Aniline | Acetonitrile | Room Temp | 5-Nitro-N-phenylpyrimidin-2-amine | 65 nih.gov |

| Substituted Anilines | Aqueous | 25 | Corresponding N-aryl derivatives | - |

This high reactivity makes the C2-chloro atom a primary handle for introducing molecular diversity in the synthesis of new pyrimidine-based compounds.

While the C2-chloro atom is the most labile group for SNAr reactions, the nitro group at C5 also influences the ring's reactivity. Direct nucleophilic substitution of the nitro group is less common than substitution of the halogen but can occur under specific conditions with powerful nucleophiles. However, the primary role of the C5-nitro group is to activate the C2 and C4/C6 positions towards nucleophilic attack. Its most significant chemical transformation is reduction, which fundamentally alters the electronic properties of the pyrimidine ring and provides a new site for functionalization.

Reduction and Oxidation Reactions of the Pyrimidine Core

The most synthetically useful transformation involving the pyrimidine core of this compound is the reduction of the C5-nitro group. This reaction converts the potent electron-withdrawing nitro group into an electron-donating amino group, which dramatically changes the molecule's chemical properties and opens up new avenues for derivatization.

The reduction of an aromatic nitro group to a primary amine is a well-established transformation in organic synthesis, and numerous methods are available. The choice of reagent is crucial to ensure chemoselectivity, particularly given the presence of the reactive C2-chloro group. wikipedia.orgcommonorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com Care must be taken, as some hydrogenation catalysts, particularly Pd/C, can also catalyze the hydrodechlorination of the C2-substituent. Raney Nickel is often preferred when dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are classic and reliable methods for nitro reduction. commonorganicchemistry.comyoutube.com These methods are generally tolerant of aryl halides.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can also effect the reduction under milder conditions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Typical Conditions | Advantages | Potential Issues |

| H₂, Pd/C | H₂ (1 atm), MeOH/EtOAc | High yield, clean | May cause dehalogenation |

| H₂, Raney Ni | H₂ (1 atm), EtOH | Less prone to dehalogenation | Pyrophoric catalyst |

| Fe, AcOH/HCl | Reflux | Inexpensive, effective | Requires acidic workup |

| SnCl₂·2H₂O | EtOH/EtOAc, Reflux | Mild, good functional group tolerance | Stoichiometric tin waste |

| Na₂S₂O₄ | aq. Dioxane/THF | Mild, useful for sensitive substrates | - |

The resulting 5-aminopyrimidine derivative is a key intermediate. The newly formed amino group can undergo a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation, sulfonylation, or serve as a directing group for further electrophilic substitutions if the ring is sufficiently activated.

Oxidation reactions of the pyrimidine core itself are less common and typically require harsh conditions that may not be compatible with the substituents present on this compound.

Coupling Reactions for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation. The C2-chloro atom of 5-nitropyrimidine derivatives serves as an excellent electrophilic partner in these transformations, allowing for significant diversification of the molecular scaffold. ccspublishing.org.cn

A notable example is the palladium-catalyzed amination (Buchwald-Hartwig reaction) of chloro-substituted 5-nitropyrimidines with various amines. This methodology provides an efficient route to synthesize substituted aminopyrimidines with high yields and excellent functional group tolerance. ccspublishing.org.cn Studies on 4-amino-6-chloro-5-nitropyrimidine demonstrate that the chloro-substituent can be effectively coupled with a wide range of aliphatic, heterocyclic, and aromatic amines. ccspublishing.org.cn This approach is complementary to the classical SNAr reactions and often proceeds under milder conditions.

Table 3: Palladium-Catalyzed Amination of a Chloro-5-nitropyrimidine Analog Data based on the reactivity of 4-amino-6-chloro-5-nitropyrimidine. ccspublishing.org.cn

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / R-BINAP | K₂CO₃ | Acetonitrile | High |

| Piperidine | Pd₂(dba)₃ / R-BINAP | K₂CO₃ | Acetonitrile | High |

| Aniline | Pd₂(dba)₃ / R-BINAP | K₂CO₃ | Acetonitrile | High |

Other cross-coupling reactions, such as Suzuki (for C-C bond formation with boronic acids) and Sonogashira (for coupling with terminal alkynes), can also be envisioned at the C2 position, further expanding the synthetic utility of this pyrimidine scaffold.

Evaluation of Functional Group Tolerance in Various Synthetic Transformations

The utility of a chemical intermediate is largely defined by the compatibility of its functional groups with various reaction conditions. In this compound, the key functional groups are the C2-chloro atom, the C5-nitro group, and the C4-N-phenylamino group.

C2-Chloro Group: As discussed, this group is highly susceptible to nucleophilic displacement. Therefore, reactions involving strong nucleophiles will likely lead to substitution at this position. However, it is generally stable to many acidic and mild reducing conditions used for nitro group reduction (e.g., SnCl₂, Fe/AcOH). It also serves as the reactive site for palladium-catalyzed coupling reactions.

C5-Nitro Group: This group is stable under nucleophilic and many acidic conditions but is readily reduced. Its strong electron-withdrawing nature is crucial for the reactivity of the C2-chloro group. Synthetic strategies must account for its facile reduction.

C4-N-phenylamino Group: The amide-like character of this exocyclic amino group, bonded to the electron-poor pyrimidine ring, makes it relatively stable. The N-H bond can be deprotonated under strongly basic conditions, and the amino group can be acylated or alkylated, offering another point for derivatization.

The synthesis of complex molecules, such as a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, highlights how chloro and nitro functionalities on an aromatic core can be maintained while other transformations, like amide bond formation, are carried out. nih.govresearchgate.net This demonstrates the principle of functional group tolerance that is applicable to the pyrimidine system.

Strategic Modifications for Analogue Synthesis

The chemical reactivity profile of this compound makes it an ideal starting point for the synthesis of libraries of analogues for biological screening. nih.gov A common synthetic strategy involves a two-pronged approach:

Modification via C2-Substitution: The C2-chloro group is first displaced by a variety of nucleophiles (amines, alcohols, thiols) via SNAr or through palladium-catalyzed coupling reactions. This step introduces a diverse set of substituents at the C2 position.

Modification via C5-Amino Group: The nitro group of the C2-substituted derivatives is then reduced to an amine. This new amino group at C5 can be acylated, sulfonylated, or used to build entirely new heterocyclic rings, such as imidazoles or triazoles, fused to the pyrimidine core.

This sequential and orthogonal reaction strategy allows for the systematic and divergent synthesis of a large number of structurally diverse analogues from a single, common intermediate, which is a cornerstone of modern medicinal chemistry.

Altering Reactivity through Substituent Variations

The reactivity of the pyrimidine core can be finely tuned by introducing various substituents on the N-phenyl ring. These substituents can exert electronic and steric effects that influence the rates and outcomes of subsequent reactions.

For instance, in palladium-catalyzed amination reactions of related chloro-substituted 5-nitropyrimidines, the electronic nature of the substituent on the incoming arylamine has been shown to influence reaction yields. ccspublishing.org.cn While a direct study on this compound with varied phenyl substituents is not extensively documented, analogous systems suggest that the position of the substituent also plays a crucial role. Ortho-substituents, for example, can exert more significant steric hindrance, potentially impeding reactions at the nearby pyrimidine ring. ccspublishing.org.cn

The following table summarizes the expected impact of different substituents on the reactivity of the N-phenyl ring, based on established principles of physical organic chemistry and findings from related pyrimidine derivatives.

| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Expected Impact on Reactivity of Pyrimidine Ring |

| -OCH3 | para | Electron-donating | Modest increase in electron density, potentially affecting nucleophilic attack sites. |

| -CH3 | para | Electron-donating | Minor increase in electron density. |

| -Cl | para | Electron-withdrawing (inductive), Electron-donating (resonance) | Overall electron-withdrawing, may slightly increase the electrophilicity of the pyrimidine ring. |

| -CN | para | Strongly electron-withdrawing | Decreases electron density on the aniline nitrogen, potentially increasing the electrophilicity of the pyrimidine ring. |

| -NO2 | meta | Strongly electron-withdrawing | Significantly decreases electron density on the aniline nitrogen, enhancing the electrophilicity of the pyrimidine ring. |

Enhancing Lipophilicity and Target Binding through Amine Variations at N4

The N-phenylamine moiety at the N4 position offers a strategic location for modifications aimed at improving the compound's pharmacokinetic and pharmacodynamic properties. Altering the amine at this position can significantly impact lipophilicity, which governs membrane permeability and solubility, as well as introduce new interactions with biological targets.

The synthesis of N-phenylpyrimidin-4-amine derivatives often involves the reaction of a chloropyrimidine with an appropriate aniline. rasayanjournal.co.in By employing a diverse range of substituted anilines or other amines in this synthetic step, a library of derivatives with varying physicochemical properties can be generated.

For example, introducing aliphatic or heterocyclic amines in place of the phenylamine can modulate lipophilicity and introduce different hydrogen bonding patterns. The lipophilicity, often expressed as logP (the partition coefficient between octanol and water), is a critical parameter in drug design. Generally, increasing the number of carbon atoms or introducing lipophilic groups will increase the logP value.

Furthermore, the nature of the substituent on an N-aryl group can influence binding to a target protein. Structure-activity relationship (SAR) studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated that modifications to the N-substituent can lead to significant changes in inhibitory potency against biological targets. nih.gov These studies underscore the importance of exploring a variety of amine substitutions at the N4 position to optimize biological activity.

The table below illustrates how different amine variations at the N4 position could theoretically influence the lipophilicity and potential for target interactions.

| N4-Substituent | Expected Change in Lipophilicity (logP) | Potential for New Target Interactions |

| N-cyclohexylamine | Increase | Introduction of a bulky, non-aromatic group may favor binding to hydrophobic pockets. |

| N-morpholine | Decrease | The oxygen atom can act as a hydrogen bond acceptor. |

| N-(4-fluorophenyl)amine | Increase | The fluorine atom can engage in specific interactions, such as halogen bonding, and increase metabolic stability. |

| N-(pyridin-2-yl)amine | Modest change | The pyridine nitrogen can act as a hydrogen bond acceptor and participate in metal coordination. |

| N-benzylamine | Increase | The additional phenyl ring provides a larger hydrophobic surface for van der Waals interactions. |

Biological Activities and Structure Activity Relationship Sar Investigations in Vitro Focus

General Bioactivity Spectrum of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to various biological processes, forming the core structure of nucleobases like thymine, cytosine, and uracil in DNA and RNA. This inherent biological relevance has spurred extensive research into the pharmacological potential of synthetic pyrimidine analogs. The diverse biological activities exhibited by these compounds are largely attributed to the versatility of the pyrimidine ring, which allows for substitutions at various positions, leading to a broad spectrum of therapeutic effects.

The biological activities of pyrimidine derivatives are vast and well-documented, encompassing:

Anticancer activity: Many pyrimidine analogs have been developed as antimetabolites that interfere with nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.

Antimicrobial activity: This class of compounds has shown efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses.

Anti-inflammatory effects: Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes involved in the inflammatory cascade.

Antioxidant properties: Certain derivatives have demonstrated the capacity to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.

Enzyme inhibition: The structural features of pyrimidines make them suitable candidates for designing inhibitors of various enzymes, including kinases, which are crucial in cellular signaling pathways.

The biological profile of a pyrimidine derivative is intricately linked to its substitution pattern. The nature and position of functional groups on the pyrimidine ring can significantly influence the compound's interaction with biological targets, thereby determining its specific activity and potency.

Specific In Vitro Biological Activities of 2-chloro-5-nitro-N-phenylpyrimidin-4-amine Analogs

The following subsections will explore the specific in vitro biological activities of compounds that are structurally related to this compound. These analogs often feature the core pyrimidine ring with various substitutions that modulate their biological effects.

Analogs of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines. The antiproliferative activity is typically assessed using assays that measure cell viability, such as the MTT assay, after treatment with the compounds.

One study synthesized a series of 2-anilino triazolopyrimidine derivatives and evaluated their antiproliferative activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) units.it. The results highlighted that compounds with specific substitutions on the anilino ring exhibited potent activity. For instance, a derivative with a p-toluidino substituent (3d) showed IC50 values of 30-43 nM across these cell lines, indicating significant antiproliferative effects units.itunityfvg.it. Another analog with a 3',4'-dimethylanilino group (3f) also displayed notable activity with IC50 values ranging from 67-160 nM units.itunityfvg.it. In contrast, increasing the alkyl chain length on the anilino ring, for example from a methyl to an ethyl group (3h), led to a 5-7 fold reduction in antiproliferative activity nih.gov.

Another research effort focused on N-benzyl-2-phenylpyrimidin-4-amine derivatives as potential anticancer agents against non-small cell lung cancer nih.gov. These studies often reveal a strong correlation between the compound's inhibitory concentration (IC50) and its effect on cancer cell survival nih.gov. The substitution pattern on both the phenyl and pyrimidine rings plays a crucial role in determining the cytotoxic potency. For instance, the presence of a p-hydroxy group on substituted imidazo[4,5-b]pyridines resulted in strong activity against a majority of tested cancer cell lines, with IC50 values in the range of 1.45–4.25 μM researchgate.net.

| Compound Analog | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| p-toluidino derivative (3d) | HeLa | 30-43 |

| p-toluidino derivative (3d) | A549 | 30-43 |

| p-toluidino derivative (3d) | HT-29 | 30-43 |

| 3',4'-dimethylanilino derivative (3f) | HeLa | 67-160 |

| 3',4'-dimethylanilino derivative (3f) | A549 | 67-160 |

| 3',4'-dimethylanilino derivative (3f) | HT-29 | 67-160 |

| p-ethylanilino derivative (3h) | HeLa | 160-240 |

| p-ethylanilino derivative (3h) | A549 | 160-240 |

| p-ethylanilino derivative (3h) | HT-29 | 160-240 |

The antimicrobial potential of pyrimidine derivatives has been a subject of extensive research. Analogs of this compound have been screened against various pathogenic bacteria and fungi to determine their efficacy.

In a study evaluating substituted 5,6-dihydro-5-nitrouracils, the compounds were tested against strains of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Trichophyton mentagrophytes nih.gov. However, these particular derivatives did not show significant growth inhibition nih.gov.

Conversely, other studies on different pyrimidine scaffolds have demonstrated promising antimicrobial effects. For instance, new derivatives of 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(substituted phenyl)oxazolidin-2-ones showed promising activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria iosrjournals.org. Certain compounds in this series exhibited high activity against all tested bacterial strains iosrjournals.org.

Another study on newly synthesized quinoxaline derivatives investigated their antimicrobial activity against four bacterial species and two fungal strains mdpi.com. Symmetrically disubstituted quinoxalines displayed the most significant antibacterial activity, while other derivatives showed considerable antifungal effects mdpi.com. The antimicrobial activity is often quantified by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Analog | Microorganism | Activity |

|---|---|---|

| 5,6-dihydro-5-nitrouracil derivatives | E. coli, P. aeruginosa, S. aureus, C. albicans, T. mentagrophytes | Not significant |

| 5-(((2-chloroquinoxalin-3-yl)amino)methyl)-3-(3,4-substitutedphenyl)oxazolidin-2-one (6a, 6e, 6h, 6l) | E. coli, P. aeruginosa, S. aureus, B. subtilis | High activity |

| Symmetrically disubstituted quinoxalines (2, 3, 4, 5) | S. aureus, B. subtilis, E. coli, P. vulgaris | Significant antibacterial activity |

| Quinoxaline derivatives (6a, 6b, 10) | C. albicans, A. flavus | Considerable antifungal activity |

The anti-inflammatory properties of pyrimidine derivatives are often evaluated through various in vitro assays that measure the inhibition of key inflammatory mediators or enzymes. A common method is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins.

Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their COX inhibitory potential nih.gov. In one study, two derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, which were comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) nih.gov.

Another in vitro method to assess anti-inflammatory activity is the protein denaturation assay mdpi.com. Since protein denaturation is a hallmark of inflammation, the ability of a compound to prevent it can indicate anti-inflammatory potential mdpi.com. In a study of N-phenyl piperazine derivatives, all synthesized compounds displayed significant anti-inflammatory effects at a concentration of 500 µg/mL, with 85-90% inhibition in a bovine serum albumin denaturation assay unityfvg.it.

| Compound Analog | In Vitro Assay | Activity (IC50 or % Inhibition) |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative 5 | COX-2 Inhibition | 0.04 ± 0.09 μmol |

| Pyrazolo[3,4-d]pyrimidine derivative 6 | COX-2 Inhibition | 0.04 ± 0.02 μmol |

| N-phenyl piperazine derivatives | BSA Denaturation Inhibition (at 500 µg/mL) | 85-90% |

The structural diversity of pyrimidine derivatives makes them attractive candidates for the development of specific enzyme inhibitors. Research has focused on their potential to inhibit various kinases and other enzymes implicated in disease.

In the context of cancer therapy, FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2) are important targets. A study on 2,7,9-trisubstituted purin-8-ones, which are structurally related to pyrimidines, demonstrated interesting inhibitory activities against FLT3 kinase, with IC50 values ranging from 30–70 nM for certain derivatives nih.gov. Another study on pyrazolo[3,4-d]pyrimidinone derivatives identified compounds that were potent CDK2 inhibitors iosrjournals.org. One such compound (4a) exhibited an IC50 value of 0.21 µM for CDK2 inhibition, which was more potent than the reference compound roscovitine (IC50 = 0.25 µM) iosrjournals.org.

In the realm of metabolic disorders, α-glucosidase is a key enzyme in carbohydrate digestion. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity researchgate.net. One compound bearing a 2-CH3-5-NO2 substituent on the phenyl ring was found to be the most active, with the electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring highly favoring the inhibitory activity researchgate.net.

| Compound Analog | Enzyme | IC50 |

|---|---|---|

| 2,7,9-Trisubstituted purin-8-one (15a-15d) | FLT3 | 30–70 nM |

| Pyrazolo[3,4-d]pyrimidinone (4a) | CDK-2 | 0.21 µM |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | Potent inhibition (specific IC50 not provided in abstract) |

The antioxidant potential of pyrimidine derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

A study on a library of substituted pyrimidines showed that all tested compounds exhibited varying degrees of radical scavenging activity, with IC50 values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 μM units.it. A 3,4-dihydroxybenzylidene substituted pyrimidine was identified as the most active, with an IC50 value of 42.9 ± 0.31 μM, which was more potent than the standard butylated hydroxytoluene (BHT) with an IC50 of 128.83 ± 2.1 μM units.it. The high activity was attributed to the presence and position of the dihydroxyl groups on the aromatic moiety units.it.

Another study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives also reported good antioxidant activity in the DPPH radical-scavenging assay for some of the synthesized compounds researchgate.net. The antioxidant capacity is often influenced by the presence of electron-donating groups, such as hydroxyl or amino groups, on the aromatic rings attached to the pyrimidine core.

| Compound Analog | IC50 (µM) in DPPH Assay |

|---|---|

| 3,4-dihydroxybenzylidene pyrimidine | 42.9 ± 0.31 |

| Substituted pyrimidine 1 | 55.6 ± 2.1 |

| Substituted pyrimidine 28 | 65.7± 1.80 |

| Substituted pyrimidine 11 | 107.65 ± 1.3 |

| Substituted pyrimidine 13 | 108.4 ± 2.8 |

| Substituted pyrimidine 18 | 113.4 ± 1.3 |

| Butylated Hydroxytoluene (Standard) | 128.83 ± 2.1 |

Antiparasitic Activity against Model Organisms (e.g., T. b. brucei)

No studies were found that evaluated the in vitro antiparasitic effects of this compound against Trypanosoma brucei brucei or other relevant model organisms.

Structure-Activity Relationship (SAR) Studies for Pyrimidine-based Compounds

Conformation-Activity Relationships for Pyrimidine Derivatives

The spatial arrangement of atoms and functional groups in a molecule, known as its conformation, plays a pivotal role in its interaction with biological targets. For pyrimidine derivatives, understanding the relationship between their three-dimensional structure and their in vitro biological activity is crucial for the rational design of more potent and selective therapeutic agents. This section delves into the conformation-activity relationships of pyrimidine derivatives, with a focus on analogs structurally related to this compound.

While specific experimental data on the conformational analysis of this compound is not extensively available in the public domain, studies on structurally similar pyrimidine derivatives provide valuable insights. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are instrumental in elucidating these conformational preferences.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the orientation of the benzyl and phenyl groups relative to the pyrimidine core was found to be a critical determinant of their inhibitory activity against certain enzymes. Molecular modeling studies, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular dynamics simulations, have been employed to understand how different conformations of pyrimidine derivatives interact with their biological targets. These studies often reveal that a specific range of torsional angles is favorable for optimal binding and subsequent biological response.

The substituents at the 2, 5, and N-phenyl positions of the pyrimidine ring can dictate the molecule's preferred conformation. The chloro group at the 2-position and the nitro group at the 5-position in this compound are expected to influence the electronic properties and steric environment of the pyrimidine ring. The nitro group, being a strong electron-withdrawing group, can affect the charge distribution and potential hydrogen bonding interactions. The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can stabilize a particular conformation within a protein binding site.

Although detailed experimental data correlating specific conformational parameters with in vitro activity for this compound is not currently available, the principles derived from related pyrimidine derivatives underscore the importance of conformational analysis in understanding their biological activities. Future studies combining experimental techniques and computational modeling will be essential to fully elucidate the conformation-activity relationships for this specific compound and to guide the design of new analogs with enhanced therapeutic potential.

Future Perspectives and Research Challenges in Pyrimidine Chemistry

Emerging Trends in Green Heterocyclic Chemistry for Pyrimidine (B1678525) Synthesisbenthamdirect.comnih.govnih.govrasayanjournal.co.in

The synthesis of pyrimidine derivatives, including structures like 2-chloro-5-nitro-N-phenylpyrimidin-4-amine, is increasingly guided by the principles of green chemistry. Traditional synthesis methods often rely on hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in In contrast, modern green approaches focus on sustainability, efficiency, and safety. benthamdirect.comnih.gov

Key emerging trends involve the use of safer, more sustainable techniques that offer higher yields, reduced waste, and simplified workup procedures. rasayanjournal.co.in These methods are not only environmentally friendly but also economically advantageous. rasayanjournal.co.in For a compound like this compound, applying these green methodologies could significantly streamline its production, making it more accessible for research and potential applications.

Several innovative techniques are at the forefront of green pyrimidine synthesis:

Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and purities in shorter timeframes. rasayanjournal.co.in

Ultrasonic Synthesis: Employs ultrasonic waves to enhance chemical reactivity, providing an energy-efficient method for synthesis. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, improving atom economy and reducing waste. rasayanjournal.co.innih.gov

Solvent-Free Approaches: Conducting reactions without a solvent, or using benign solvents like water, minimizes the use of volatile organic compounds. rasayanjournal.co.in

Catalyst-Driven Methods: The use of green catalysts, which can be recycled and are often more selective, replaces traditional stoichiometric reagents. nih.gov

| Technique | Primary Advantage | Potential Impact on this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields rasayanjournal.co.in | Faster and more efficient production cycles. |

| Ultrasonic Synthesis | Energy efficiency, enhanced reaction rates rasayanjournal.co.in | Lower energy consumption for synthesis. |

| Multicomponent Reactions | High atom economy, reduced waste rasayanjournal.co.innih.gov | More streamlined and less wasteful synthetic routes. |

| Solvent-Free Reactions | Elimination of hazardous solvents rasayanjournal.co.in | Significantly improved environmental profile of the synthesis. |

| Green Catalysts | Reusability, high selectivity, minimal toxicity nih.gov | Cost-effective and cleaner reaction pathways. |

Artificial Intelligence (AI)-Assisted Reaction Design and Computational Modeling in Pyrimidine Researchrsc.orgnih.govresearchgate.netdr-dral.com

Artificial intelligence and computational modeling are poised to transform the landscape of pyrimidine research. These technologies offer powerful tools for designing novel synthetic routes, predicting molecular properties, and understanding reaction mechanisms at an unprecedented level of detail. rsc.orgnih.gov For a specific target like this compound, AI can accelerate the discovery of more efficient and sustainable synthetic pathways.

Development of Advanced Methodologies for Structural and Electronic Characterization

The precise characterization of the three-dimensional structure and electronic properties of pyrimidine derivatives is crucial for understanding their function and for rational drug design. The development of advanced analytical techniques provides researchers with powerful tools to elucidate these features with high precision.

While routine characterization often relies on techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry, more advanced methods are becoming essential for complex heterocyclic structures. semanticscholar.orgresearchgate.net

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| 2D NMR Spectroscopy (COSY, HMBC) | Detailed connectivity and spatial relationships between atoms. researchgate.net | Unambiguous assignment of proton and carbon signals for structural confirmation. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Definitive determination of bond lengths, angles, and intermolecular interactions. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. researchgate.net | Confirmation of the molecular formula. |

| Energy-Resolved Tandem Mass Spectrometry | In-depth structural isomer differentiation based on fragmentation patterns. nih.gov | Distinguishing between closely related isomers that may be formed during synthesis. |

| Computational Spectroscopy (e.g., DFT-calculated NMR shifts) | Predicted spectroscopic data to compare with experimental results. | Aids in the interpretation of complex spectra and confirms structural assignments. |

These advanced methods would be instrumental in fully characterizing this compound, providing a solid foundation for any subsequent biological or material science investigations.

Exploration of Novel Biological Targets and Mechanisms (In Vitro)

The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. tandfonline.com Derivatives of pyrimidine have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comnih.gov The future of pyrimidine research heavily involves the in vitro screening of novel compounds like this compound against a diverse array of biological targets.

The presence of a nitro group in the structure of this compound is significant, as nitro-containing compounds are known to exhibit a wide range of biological effects, particularly antimicrobial activity. mdpi.com The nitro group can undergo enzymatic reduction within cells, producing reactive intermediates that can damage cellular components like DNA, leading to cell death. mdpi.com

Future research would involve high-throughput screening of this compound and related analogues against various cell lines (e.g., cancer cell lines) and microbial pathogens to identify potential therapeutic applications. nih.govactascientific.com Subsequent mechanism-of-action studies would then be conducted to elucidate the specific molecular targets and pathways through which the compound exerts its biological effects. For instance, molecular docking studies could be employed to predict interactions with specific enzymes or receptors, guiding further experimental validation. nih.govnih.gov

Scalability and Broad Implementation of Sustainable Synthetic Approaches for Pyrimidine Derivativesnih.govresearchgate.netresearchgate.net

A significant challenge in translating laboratory discoveries into practical applications is the ability to scale up the synthesis of promising compounds. For a molecule like this compound to have a real-world impact, its synthesis must be not only efficient but also scalable and sustainable. researchgate.netresearchgate.net

The green chemistry principles discussed earlier are fundamental to achieving this goal. researchgate.net Methodologies such as multicomponent reactions and the use of reusable catalysts are particularly attractive for large-scale production because they reduce the number of synthetic steps and minimize waste. nih.govnih.gov The development of continuous flow chemistry processes for pyrimidine synthesis is another promising avenue, offering better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes.

The broad implementation of these sustainable approaches requires overcoming challenges related to cost, infrastructure, and the validation of new methods to meet regulatory standards. However, the long-term benefits of reduced environmental impact and more economical production processes are powerful drivers for this transition.

Importance of Multidisciplinary Collaboration in Advancing Pyrimidine Research

The journey of a pyrimidine derivative from a laboratory curiosity to a useful product is inherently complex and requires a convergence of expertise from various scientific disciplines. indianabiosciences.orgacs.org Advancing the research on this compound would necessitate a highly collaborative effort.

This multidisciplinary approach ensures that all aspects of the compound's development are addressed, from fundamental chemistry to potential real-world applications. Academic-industry partnerships are particularly valuable, as they bridge the gap between basic research and commercial development, facilitating the translation of scientific discoveries into tangible benefits for society. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-5-nitro-N-phenylpyrimidin-4-amine, and how are intermediates characterized?

- Methodological Answer : A palladium-catalyzed amination protocol is commonly employed, where chloro-substituted pyrimidines react with anilines under optimized conditions (e.g., Pd(OAc)₂ as catalyst, Xantphos as ligand, and Cs₂CO₃ as base in toluene at 80–100°C). Reaction progress is monitored via TLC, and products are purified via silica gel chromatography. Characterization includes melting point analysis, ¹H/¹³C NMR (600 MHz), and high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed on a Bruker diffractometer. Data collection and refinement use the SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution). Key parameters include R-factors (<0.05), mean C–C bond distances (e.g., 0.003 Å), and hydrogen bonding networks. Intramolecular interactions (e.g., N–H⋯N) are analyzed using Mercury or OLEX2 .

Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is used for purity assessment. Derivatization methods, such as reaction with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene), enhance sensitivity for amine detection. Mass spectrometry (LC-MS/MS) confirms impurity structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during palladium-catalyzed amination?

- Methodological Answer : Systematic variation of catalyst loading (e.g., 1–5 mol% Pd), ligand ratios (e.g., Xantphos vs. BINAP), and temperature profiles can suppress byproducts like dehalogenated intermediates. Kinetic monitoring via in situ IR spectroscopy or GC-MS helps identify side reactions. Computational DFT studies (e.g., Gaussian) model transition states to rationalize selectivity .

Q. What strategies resolve contradictions in reported crystallographic data for polymorphic forms of related pyrimidine derivatives?

- Methodological Answer : Polymorph characterization involves SC-XRD, PXRD, and thermal analysis (DSC/TGA). For conflicting data, re-refinement of deposited CIF files using updated SHELX versions or alternative software (e.g., CRYSTALS) is recommended. Hydrogen-bonding patterns and π–π stacking interactions (e.g., centroid distances <4 Å) differentiate polymorphs .

Q. How can computational docking predict the bioactivity of this compound against therapeutic targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) uses the compound’s minimized 3D structure (generated via Avogadro or Gaussian) against target proteins (e.g., kinases, GPCRs). Binding affinities (ΔG values) and interaction maps (e.g., H-bonds, hydrophobic contacts) prioritize targets. MD simulations (GROMACS) assess stability over 100-ns trajectories .

Q. What challenges arise in refining low-resolution X-ray data for this compound, and how are they addressed?

- Methodological Answer : For twinned or low-resolution data (<1 Å), SHELXL’s TWIN/BASF commands model twinning fractions. Constraints (e.g., DFIX for bond distances) and Hirshfeld atom refinement (HAR) improve accuracy. Validation tools (e.g., CheckCIF, PLATON) flag outliers like high Rint or ADP mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.